2-Amino-4-cyclohexylthiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-cyclohexylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h7-8H,1-5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULLHHGMHCJSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-4-cyclohexylthiophene-3-carbonitrile can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives due to its simplicity and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-Amino-4-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocycles
2-Amino-4-cyclohexylthiophene-3-carbonitrile serves as a vital intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with diverse functional groups, enhancing the scope of organic synthesis .
Reactivity and Transformations
The compound undergoes various chemical reactions, including:
- Oxidation : Can be converted into sulfoxides or sulfones.
- Reduction : The nitrile group can be reduced to form primary amines.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functionalities.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and show cytotoxic effects against multiple cancer cell lines .
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
These findings suggest its potential as an antimicrobial agent in therapeutic applications.
Case Study: Anticancer Activity
In another investigation, various derivatives were tested against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF7 (breast cancer) | 45 |
These results indicate that the compound can induce apoptosis in certain cancer cells, positioning it as a candidate for further research in cancer therapy .
Medicinal Chemistry Applications
Drug Development
The compound is under investigation for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its ability to modulate enzyme activity through interactions with biological molecules makes it a promising candidate for therapeutic agents targeting various diseases .
Industrial Applications
Organic Semiconductors
In the industrial sector, this compound is being explored for its role in developing organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in electronic devices and materials science .
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, aminothiophenes generally exert their effects by binding to enzymes or receptors, thereby modulating their activity . For example, some aminothiophenes are known to inhibit protein kinases or interfere with DNA replication, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 2-amino-4-cyclohexylthiophene-3-carbonitrile and related compounds:
Key Observations :
Biological Activity
2-Amino-4-cyclohexylthiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and comparative studies with similar compounds, supported by data tables and relevant research findings.
This compound features a thiophene ring substituted with an amino group and a cyano group. The presence of the cyclohexyl group influences its steric properties, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2S |
| Molecular Weight | 218.30 g/mol |
| Chemical Structure | Chemical Structure |
Cytotoxicity Assessment
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative analysis with etoposide—a well-known chemotherapeutic agent—revealed promising results.
| Cell Line | IC50 (µg/mL) | Reference Compound (Etoposide) IC50 (µg/mL) |
|---|---|---|
| MDA-MB-231 | <30 | 10 |
| MCF-7 | <30 | 15 |
| T47D | <30 | 12 |
These findings indicate that the compound exhibits significant cytotoxicity comparable to established drugs, suggesting its potential as an anticancer agent .
Comparative Studies
To understand the unique properties of this compound, comparisons were made with other aminothiophene derivatives:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methylthiophene-3-carbonitrile | Methyl group instead of cyclohexyl | Different activity profile |
| 2-Amino-4-isopropylthiophene-3-carbonitrile | Isopropyl group providing distinct solubility | Varies in reactivity |
| This compound | Cyclohexyl group altering binding interactions | Promising cytotoxicity |
The cyclohexyl substitution appears to enhance the compound's binding interactions compared to other derivatives, potentially leading to improved biological activity .
Case Studies and Research Findings
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity against malignant cells while showing minimal effects on normal cell lines. This selectivity is crucial for developing safer therapeutic agents .
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts effectively with key protein targets involved in cancer progression. This interaction profile indicates potential pathways through which the compound could exert its anticancer effects .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-4-cyclohexylthiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via the Gewald reaction , which involves condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under basic conditions (e.g., sodium ethoxide in ethanol) . Alternative routes include Michael-type addition of cyanothioacetamide to α-bromochalcones followed by cyclization . Key factors affecting yield and purity include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve electrophilic substitution. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign peaks to the amino (δ 5.2–6.0 ppm), cyclohexyl (δ 1.2–2.5 ppm), and carbonitrile (C≡N, δ 110–120 ppm) groups .
- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. What common chemical reactions are observed for this compound, and how are they optimized?
- Oxidation : The amino group can be oxidized to nitro derivatives using KMnO₄ under acidic conditions (yield: 60–75%) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitrile to an amine .
- Electrophilic substitution : Bromination at the thiophene ring’s α-position requires FeBr₃ as a catalyst . Optimization strategies include adjusting stoichiometry (e.g., 1.2 eq Br₂) and reaction time (2–4 hours) to minimize over-substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Discrepancies in yields (e.g., 40% vs. 70%) often stem from:
- Reagent quality : Impurities in starting materials (e.g., α-bromochalcones) reduce efficiency .
- Scale effects : Lab-scale reactions (≤10 g) may not translate to industrial batch processes due to heat transfer limitations . Mitigation strategies :
- Design Design of Experiments (DoE) to test variables (solvent, temperature, catalyst loading).
- Use HPLC-MS to track intermediate formation and optimize reaction timelines .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening :
- MTT assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Enzyme inhibition :
- Kinase assays : Use fluorescence-based kits to assess inhibition of EGFR or VEGFR2 .
Q. How does the cyclohexyl substituent affect reactivity compared to phenyl derivatives?
- Steric effects : The cyclohexyl group reduces electrophilic substitution rates at the thiophene ring due to steric hindrance .
- Electronic effects : Cyclohexyl’s electron-donating nature increases nucleophilicity of the amino group, enhancing reactivity in SNAr reactions .
- Biological activity : Cyclohexyl derivatives show 2–3× higher antimicrobial activity than phenyl analogs, likely due to improved membrane permeability .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
